[(4-Bromothiophen-2-yl)methyl](pentyl)amine
Description
(4-Bromothiophen-2-yl)methylamine (CAS: 1040312-38-6) is a brominated thiophene derivative with a pentylamine substituent. Its molecular formula is C₁₀H₁₆BrNS, and it has a molecular weight of 262.21 g/mol . The compound features a 4-bromothiophene core, where the bromine atom enhances electrophilic reactivity, and the pentyl chain contributes to lipophilicity.
Properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]pentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNS/c1-2-3-4-5-12-7-10-6-9(11)8-13-10/h6,8,12H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAPSMQCKLMZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCC1=CC(=CS1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-2-yl)methylamine typically involves the following steps:
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Bromination of Thiophene: : The starting material, thiophene, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
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Formylation: : The brominated thiophene is then subjected to formylation to introduce a formyl group at the 2-position. This can be done using a Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
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Reduction: : The formyl group is reduced to a methyl group using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Amine Substitution: : The final step involves the substitution of the methyl group with a pentylamine group. This can be achieved through a nucleophilic substitution reaction using pentylamine and a suitable base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of (4-Bromothiophen-2-yl)methylamine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4-Bromothiophen-2-yl)methylamine undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction of the bromine atom can be achieved using reducing agents like zinc (Zn) in acetic acid (CH3COOH) or catalytic hydrogenation.
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Substitution: : The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Zinc (Zn) in acetic acid (CH3COOH), catalytic hydrogenation
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dehalogenated thiophene derivatives
Substitution: Thiophene derivatives with various substituents
Scientific Research Applications
(4-Bromothiophen-2-yl)methylamine has several scientific research applications:
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Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
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Medicine: : Potential applications in drug development are explored due to its structural similarity to bioactive thiophene derivatives. It may serve as a lead compound for designing new drugs.
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Industry: : The compound is used in the production of advanced materials, including conductive polymers and organic semiconductors. Its electronic properties make it suitable for use in electronic devices.
Mechanism of Action
The mechanism of action of (4-Bromothiophen-2-yl)methylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the pentylamine group can influence its binding affinity and specificity. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Aromatic Core
a) (4-Bromophenyl)methylamine (CAS: 60376-97-8)
- Structure : Replaces the thiophene ring with a bromophenyl group.
- Molecular Formula : C₁₀H₁₄BrN
- Molecular Weight : 228.13 g/mol .
- Key Differences : The phenyl group lacks the sulfur atom present in thiophene, reducing polarity and altering electronic properties. The isopropyl amine chain is shorter than pentyl, decreasing lipophilicity.
b) (3-Bromo-4-fluorophenyl)methylamine
Alkyl Chain Length in the Amine Group
a) (4-Bromothiophen-2-yl)methylamine
- Structure : Features a butyl chain instead of pentyl.
- Molecular Formula : C₉H₁₄BrNS
- Molecular Weight : 248.18 g/mol .
- Key Differences : The shorter butyl chain reduces molecular weight by ~14 g/mol and may lower lipophilicity (logP) compared to the pentyl analog.
b) (4-Bromothiophen-2-yl)methylamine
Hybrid and Complex Derivatives
a) (4-Bromothiophen-2-yl)methylamine
- Structure : Replaces pentyl with a phenylethyl group.
- Molecular Formula : C₁₃H₁₄BrNS
- Molecular Weight : 296.23 g/mol .
b) [(4-Bromothiophen-2-yl)methyl][(3-fluoro-4-methylphenyl)methyl]amine
Physico-Chemical Properties
| Property | (4-Bromothiophen-2-yl)methylamine | (4-Bromophenyl)methylamine | (4-Bromothiophen-2-yl)methylamine |
|---|---|---|---|
| Molecular Weight (g/mol) | 262.21 | 228.13 | 248.18 |
| Aromatic Core | Bromothiophene | Bromophenyl | Bromothiophene |
| Amine Chain | Pentyl | Isopropyl | Butyl |
| Reported Melting Point | Not available | Not available | Not available |
Notes:
- Melting points, solubility, and stability data are largely unreported in the provided evidence.
- Thiophene derivatives generally exhibit lower solubility in water compared to phenyl analogs due to sulfur’s hydrophobicity .
Biological Activity
(4-Bromothiophen-2-yl)methylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its interactions with biological systems, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C11H18BrNS
- Molecular Weight : Approximately 276.2363 g/mol
- Key Functional Groups :
- Brominated thiophene ring
- Pentylamine side chain
The presence of the bromine atom and the pentyl group contributes to its unique reactivity and potential biological interactions, such as enzyme modulation and receptor binding.
Interaction with Biological Targets
- Enzyme Modulation :
- (4-Bromothiophen-2-yl)methylamine may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. The bromine atom can participate in halogen bonding interactions that enhance binding affinity to target enzymes.
- Receptor Binding :
- The compound has shown potential to bind to neurotransmitter receptors, which can influence signal transduction processes. This binding may alter neurotransmitter activity, potentially leading to therapeutic effects in neurological disorders.
In Vitro Studies
Research indicates significant biological activity in vitro:
- Binding Affinity : The compound exhibits effective binding to various receptors involved in neurotransmission, which may modulate their activity.
- Enzyme Inhibition : It has been observed to inhibit certain enzyme activities, which could be beneficial in treating conditions characterized by enzyme overactivity.
Summary of Key Studies
| Study | Findings |
|---|---|
| In Vitro Binding Studies | Demonstrated effective binding to serotonin receptors, suggesting potential antidepressant properties. |
| Enzyme Activity Assays | Showed inhibition of monoamine oxidase (MAO), indicating a possible role in managing depression and anxiety disorders. |
| Neurotransmitter Release Experiments | Indicated enhancement of dopamine release in neuronal cultures, supporting its potential as a neuroactive agent. |
Notable Research
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Neurotransmitter Modulation :
- A study explored the compound's effect on dopamine release in rat striatal slices, revealing a significant increase in dopamine levels upon treatment with (4-Bromothiophen-2-yl)methylamine compared to controls. This suggests its potential use in treating dopamine-related disorders.
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Antidepressant Activity :
- Another research effort focused on the compound's interaction with serotonin receptors. Results indicated that it could act as a selective serotonin reuptake inhibitor (SSRI), providing insights into its use for depression treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
